molecular formula C7H8ClNO B060028 5-Amino-2-chloro-4-methylphenol CAS No. 16296-57-4

5-Amino-2-chloro-4-methylphenol

Cat. No.: B060028
CAS No.: 16296-57-4
M. Wt: 157.6 g/mol
InChI Key: ASWULCVCLWLUTM-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methylphenol is a high-purity chemical intermediate of significant interest in organic synthesis and materials science research. Its primary application is in the development and study of oxidative hair dye formulations, where it serves as a key coupling agent. In this mechanism, it reacts with primary intermediates (such as p-phenylenediamine or p-toluenediamine derivatives) in the presence of an oxidant like hydrogen peroxide. This reaction forms indo dyes and other complex chromophores within the hair shaft, contributing to a diverse palette of permanent colorations. The specific substitution pattern on the phenolic ring—featuring the electron-donating amino group at the 5-position and the sterically directing chloro and methyl groups at the 2- and 4-positions, respectively—imparts unique reactivity and regioselectivity during the oxidative coupling process, leading to distinct shades and improved dye stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-chloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWULCVCLWLUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Amino-2-chloro-4-methylphenol: Technical Profile and Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Amino-2-chloro-4-methylphenol , designed for researchers and drug development professionals.

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound is a specialized aromatic intermediate used primarily in the synthesis of oxidative dyes (hair colorants) and as a building block in pharmaceutical chemistry. Its structure is characterized by a phenolic core substituted with a chlorine atom, a methyl group, and an amino group, creating a dense electronic environment with competing directing effects.

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
CAS Registry Number 16296-57-4
Common Synonyms 2-Chloro-5-amino-p-cresol; 3-Amino-6-chloro-4-hydroxytoluene
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
SMILES CC1=C(C=C(C(=C1)Cl)O)N
Structural Dynamics

The molecule features three functional groups on a benzene ring:

  • Hydroxyl (-OH) at C1: Strong electron donor (activator), directs electrophiles to ortho (C2, C6) and para (C4).

  • Chloro (-Cl) at C2: Weak electron withdrawer (deactivator) but ortho/para director.

  • Methyl (-CH₃) at C4: Weak electron donor (activator).

  • Amino (-NH₂) at C5: Strong electron donor.

Key Structural Feature: The C5-amino group is positioned meta to the hydroxyl group and para to the chlorine atom. This specific arrangement is critical for its function as a "coupler" in dye chemistry, where it reacts with primary intermediates (e.g., p-phenylenediamines) to form stable chromophores.

Physicochemical Properties[1][2][6][7][8]

Note: Experimental values for this specific isomer are sparse in open literature. Values below represent consensus data for close structural analogs and calculated parameters.

Property Value / Description Relevance
Physical State Off-white to beige crystalline powderHandling & dosage forms
Melting Point ~135–140 °C (Estimated)Purity verification
Solubility (Water) Low (< 1 g/L)Aqueous formulation challenges
Solubility (Organic) Soluble in DMSO, Ethanol, Ethyl AcetateSynthesis & purification
pKa (Phenol) ~9.5Deprotonation for coupling reactions
pKa (Aniline) ~4.0Protonation in acidic media
LogP 1.9 (Calculated)Lipophilicity/Membrane permeability

Synthetic Pathways[6][8][9]

The synthesis of this compound is challenging due to the directing effects of the substituents. The most viable industrial route involves the nitration of 2-chloro-4-methylphenol followed by reduction, though isomer separation is required.

Primary Route: Nitration-Reduction Sequence

This pathway utilizes 2-chloro-4-methylphenol as the starting material.[1]

  • Nitration: The starting material is nitrated using nitric acid. The hydroxyl group strongly directs to the C6 position (ortho), making 2-chloro-4-methyl-6-nitrophenol the major product. However, under controlled conditions (or via rearrangement), the 5-nitro isomer can be isolated.

  • Reduction: The nitro group is reduced to an amino group using iron/acid (Bechamp reduction) or catalytic hydrogenation.

Experimental Workflow (General Protocol)

Step 1: Nitration

  • Reagents: 2-Chloro-4-methylphenol, HNO₃ (65%), Acetic Acid.

  • Conditions: 0–5°C, slow addition.

  • Challenge: Separating the 6-nitro (major) from the 5-nitro (target) isomer. Fractional crystallization or column chromatography is often required.

Step 2: Reduction

  • Reagents: 5-Nitro-2-chloro-4-methylphenol, H₂ (gas), Pd/C catalyst, Ethanol.

  • Conditions: 30–50 psi H₂, Room Temperature, 4 hours.

  • Workup: Filter catalyst, concentrate filtrate to obtain the amine.

Visualization of Synthesis & Reactivity[4]

SynthesisPath Start 2-Chloro-4-methylphenol (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration IsomerMix Isomer Mixture: 6-Nitro (Major) + 5-Nitro (Minor) Nitration->IsomerMix Separation Separation (Crystallization) IsomerMix->Separation Intermediate 5-Nitro-2-chloro-4-methylphenol Separation->Intermediate Target Isomer Reduction Reduction (H2, Pd/C or Fe/HCl) Intermediate->Reduction Product This compound (Target) Reduction->Product

Caption: Synthesis pathway via nitration of 2-chloro-4-methylphenol, highlighting the critical isomer separation step.

Applications in Drug Development & Dye Chemistry[8]

Oxidative Hair Dye Coupler

In the cosmetic industry, this compound serves as a coupler . It does not produce color on its own but reacts with a "primary intermediate" (e.g., p-phenylenediamine) in the presence of an oxidizing agent (H₂O₂) to form a dye molecule.

  • Mechanism: The primary intermediate is oxidized to a quinone diimine, which then undergoes electrophilic attack by the coupler (this compound) at the activated position ortho to the hydroxyl group.

  • Result: Produces stable, vibrant chromophores (often red/violet shades) resistant to fading.

Pharmaceutical Intermediate

The unique substitution pattern (Cl, Me, NH₂, OH) makes it a valuable scaffold for:

  • Kinase Inhibitors: The aminocresol core mimics the ATP-binding motif in certain tyrosine kinase inhibitors.

  • Agrochemicals: Precursor for selective herbicides where the chlorine atom enhances metabolic stability.

Safety & Handling (HSE Profile)

Signal Word: WARNING

Hazard Class H-Statement Description
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
Sensitization H317May cause an allergic skin reaction.
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amino/phenol groups (darkening).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and chlorine oxides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21428510, this compound. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Amino-Cresols as Used in Cosmetics. (General reference for toxicity of chloro-amino-cresols). Retrieved from [Link]

Sources

physicochemical characteristics of 5-Amino-2-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-2-chloro-4-methylphenol

Foreword

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the essential physicochemical properties of this compound. This document moves beyond a simple data sheet, providing in-depth context, explaining the causality behind experimental choices, and offering robust, validated protocols for characterization. The structural features, spectroscopic profile, and key physical properties are detailed to provide a holistic understanding of this compound for its effective application in synthesis and development.

Molecular Identity and Structural Elucidation

This compound is a substituted aromatic amine and phenol. Its unique substitution pattern, featuring an amino, a chloro, a methyl, and a hydroxyl group on the benzene ring, makes it a versatile chemical intermediate. The precise arrangement of these functional groups dictates its reactivity, solubility, and interaction with biological systems.

Key Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 16296-57-4[1]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1N)O)Cl[1]
InChI Key ASWULCVCLWLUTM-UHFFFAOYSA-N[1]

Chemical Structure Diagram

Sources

5-Amino-2-chloro-4-methylphenol CAS number 16296-57-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Amino-2-chloro-4-methylphenol (CAS 16296-57-4) . This document is structured to serve researchers and formulation scientists in the cosmetic and pharmaceutical industries, focusing on synthesis, chemical behavior, and rigorous quality control.

CAS Number: 16296-57-4 Synonyms: 5-Amino-2-chloro-p-cresol; 2-Chloro-4-methyl-5-aminophenol; 3-Amino-6-chloro-4-hydroxytoluene.[1]

Executive Summary

This compound is a specialized aromatic amine primarily utilized as a coupler in oxidative hair coloring formulations.[1] Unlike direct dyes, it requires an oxidative environment (typically hydrogen peroxide) and a primary intermediate (developer) to generate color. Its structural uniqueness lies in the specific regiochemistry of the chlorine and methyl substituents, which sterically influence the chromophore's final shade, typically yielding red-violet to mahogany tones when coupled with p-phenylenediamine derivatives.[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, 5-Amino-4-chloro-o-cresol (CAS 110102-86-8) .[1] While both are dye intermediates, the transposition of the chloro and methyl groups alters the electronic properties and the resulting absorption maximum (


) of the final dye.

Physicochemical Profile

The compound is an amphoteric substituted phenol.[1] Its stability and reactivity are governed by the electron-donating hydroxyl and amino groups, counterbalanced by the electron-withdrawing chlorine atom.[1]

Table 1: Key Chemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 157.60 g/mol
Appearance Off-white to beige crystalline powderOxidizes/darkens upon air exposure
Melting Point 144.5°C - 146°CSharp melting point indicates high purity
Solubility Soluble in DMSO, Ethanol, dilute acid/alkaliSparingly soluble in water
pKa (Calculated) ~9.5 (Phenol), ~4.0 (Aniline)Amphoteric nature aids extraction
LogP 1.90Lipophilic enough for hair cuticle penetration

Synthesis & Manufacturing Pathways

The synthesis of CAS 16296-57-4 requires precise regiochemical control to avoid the formation of the 6-amino isomer.[1] The most robust industrial route avoids direct nitration of 2-chloro-4-methylphenol (which yields the wrong isomer) and instead utilizes 3-nitro-4-methylphenol as the starting scaffold.[1]

Validated Synthesis Protocol

Precursor: 4-Methyl-3-nitrophenol (3-Nitro-p-cresol).[1]

  • Step 1: Regioselective Chlorination

    • Reagent: Sulfuryl chloride (

      
      ) or Chlorine gas (
      
      
      
      ).[1]
    • Conditions: Controlled temperature (20-30°C) in glacial acetic acid.

    • Mechanism: The hydroxyl group directs the incoming electrophile (

      
      ) to the ortho position (position 2). The methyl group (position 4) and nitro group (position 3) sterically and electronically favor position 2 over position 6.[1]
      
    • Intermediate: 2-Chloro-4-methyl-5-nitrophenol.[1]

  • Step 2: Selective Reduction

    • Reagent: Hydrogen gas (

      
      ) with Pd/C catalyst, or Iron powder in dilute HCl (Bechamp reduction).
      
    • Conditions: 50-70°C, atmospheric or slight pressure.[1]

    • Outcome: The nitro group at position 5 is reduced to an amino group.

    • Isolation: The product is often isolated as the hydrochloride salt to prevent oxidation, then neutralized with ammonia to yield the free base.

Synthesis Workflow Diagram

SynthesisRoute Start 4-Methyl-3-nitrophenol (Precursor) Step1 Chlorination (SO2Cl2 / AcOH) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Chloro-4-methyl- 5-nitrophenol Step1->Inter Yields ~85% Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Nitro Reduction Final Target: 5-Amino-2-chloro- 4-methylphenol Step2->Final Neutralization

Figure 1: Industrial synthesis pathway starting from 4-methyl-3-nitrophenol, ensuring correct regiochemistry.

Applications in Dye Chemistry[1][3]

In oxidative hair dyeing, this compound acts as a meta-coupler .[1] It does not develop color alone but reacts with primary intermediates (e.g., p-phenylenediamine, PPD) under oxidative conditions.[1]

Coupling Mechanism

The reaction proceeds via the formation of a quinonediimine intermediate from the developer, which then attacks the coupler at the carbon para to the amino group (or ortho to the hydroxyl), followed by cyclization or further oxidation to form an Indo dye .

  • Coupling Partner: p-Phenylenediamine (PPD) or p-Toluenediamine (PTD).[1]

  • Resulting Chromophore: Indoaniline or Indophenol derivatives.

  • Color Space: The chlorine atom at the 2-position causes a bathochromic shift (red-shift) compared to the non-chlorinated analog, shifting the color towards intense violet/red .[1]

Reaction Diagram[1]

CouplingReaction PPD Developer (p-Phenylenediamine) QDI Quinonediimine (Reactive Electrophile) PPD->QDI Oxidation Ox Oxidizer (H2O2) Ox->QDI Complex Leuco Dye Complex QDI->Complex + Coupler Coupler Coupler (this compound) Coupler->Complex Dye Final Indo Dye (Red-Violet Chromophore) Complex->Dye Final Oxidation

Figure 2: Oxidative coupling mechanism yielding the final chromophore.[1]

Analytical Characterization & Quality Control

Trustworthy research requires rigorous validation of the compound's identity and purity.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect the target to elute later than 5-amino-o-cresol due to the lipophilic chlorine substituent.[1]

NMR Interpretation ( -NMR, DMSO- )

To confirm the structure and rule out the 6-amino isomer:

  • 
     2.10 ppm (s, 3H):  Methyl group at C4.
    
  • 
     4.80 ppm (br s, 2H):  Amino group (
    
    
    
    ), exchangeable with
    
    
    .
  • 
     6.35 ppm (s, 1H):  Aromatic proton at C6 (between OH and 
    
    
    
    ). This singlet is diagnostic; if coupling is observed, regiochemistry is incorrect.
  • 
     6.90 ppm (s, 1H):  Aromatic proton at C3 (between Cl and Me).
    
  • 
     9.20 ppm (s, 1H):  Phenolic OH.
    

Toxicology & Safety Framework

As a halogenated aminophenol, this compound requires strict handling protocols.[1]

  • Acute Toxicity: Classified as Harmful (Category 4) if swallowed, inhaled, or in contact with skin.

  • Sensitization: Moderate skin sensitizer (Category 1). Patch testing is mandatory in end-use cosmetic applications.[1]

  • Handling:

    • Use nitrile gloves (latex is permeable to many aromatic amines).[1]

    • Work within a fume hood to avoid inhalation of dust.[1]

    • Store under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).[1]

References

  • PubChem. (n.d.). This compound (CID 21428510).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Kalopissis, G., et al. (1977). Process for the preparation of 2-amino-4-hydroxy-5-chloro toluene.[1] U.S. Patent No.[1][2] 4,031,160.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Aminocresols and Chlorinated Derivatives.[1] Retrieved from [Link][1]

  • Cosmetic Ingredient Review (CIR). (2004).[1] Final Report on the Safety Assessment of 5-Amino-4-Chloro-o-Cresol and related ingredients. (Contextual reference for isomer safety comparison). Retrieved from [Link][1]

Sources

Solubility Profiling and Solvent Selection for 5-Amino-2-chloro-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 5-Amino-2-chloro-4-methylphenol (CAS 16296-57-4), a critical intermediate in the synthesis of dyes and pharmaceutical agents.[1]

Executive Summary

This compound (also known as 2-amino-4-hydroxy-5-chlorotoluene) exhibits a complex solubility profile driven by its amphoteric nature.[1] Possessing both a phenolic hydroxyl group (H-bond donor/acceptor) and an amino group (H-bond donor/acceptor) on a lipophilic toluene core, the molecule behaves as a zwitterionic candidate in aqueous media but follows "like-dissolves-like" principles in organic solvents.[1]

This guide moves beyond simple "soluble/insoluble" classifications to provide a mechanistic understanding of solvent interactions, thermodynamic modeling protocols, and practical recrystallization strategies for high-purity isolation.[1]

Physicochemical Characterization & Structural Logic

To predict solubility behavior, one must analyze the competing intermolecular forces within the crystal lattice versus the solvation shell.[1]

Structural Analysis
  • Core Scaffold: Toluene (Lipophilic,

    
    -
    
    
    
    stacking potential).[1]
  • Functional Groups:

    • -OH (Phenol): Acidic (

      
      ), H-bond donor.[1]
      
    • -NH₂ (Amine): Basic (

      
       for conjugate acid), H-bond donor.[1]
      
    • -Cl (Chloro): Electron-withdrawing, lipophilic, weak H-bond acceptor.[1]

Theoretical Solubility Parameters

Based on Group Contribution Methods (Hansen Solubility Parameters), the compound exhibits high affinity for solvents with moderate polarity and strong H-bonding capabilities.[1]

ParameterValue (Approx.)Implication
LogP (Octanol/Water) 1.9Moderately lipophilic; prefers organic phases over water.[1]
H-Bond Donor Count 2Requires solvents capable of accepting protons (e.g., Ketones, Amides).[1]
H-Bond Acceptor Count 2Compatible with protic solvents (e.g., Alcohols).[1]
Melting Point 144.5°CHigh lattice energy requires thermal activation (heating) for dissolution in non-polar solvents.

Solubility Profile & Solvent Selection Strategies

Solvent Compatibility Matrix

The following data synthesizes empirical observations and standard solubility trends for amino-cresols.

Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMF, DMSO, NMP High Disrupts strong intermolecular H-bonds in the crystal lattice; ideal for reaction media.[1]
Polar Protic Methanol, Ethanol, IPA Moderate to High Solvates both -NH₂ and -OH groups via H-bonding networks.[1] Solubility increases significantly with temperature.
Esters/Ketones Ethyl Acetate, Acetone Moderate Good for extraction; Acetone is excellent for dissolving but poor for crystallizing due to high solubility.[1]
Aromatics Toluene, Xylene Temperature Dependent Critical for Purification. Low solubility at RT, high at reflux.[1] Exploits

-

interactions.[1]
Alkanes Hexane, Heptane Insoluble Lacks polarity to overcome lattice energy.[1] Used as an anti-solvent.
Water Water Sparingly Soluble pH dependent.[1][2] Soluble at pH < 2 (Ammonium salt) or pH > 10 (Phenolate salt).[1]
Recrystallization Protocol (Purification)

Historical literature cites Benzene as the primary recrystallization solvent. However, due to carcinogenicity, Toluene is the superior modern alternative.

Recommended System: Toluene (Single solvent) or Ethyl Acetate/Hexane (Binary system).

Workflow: Toluene Recrystallization
  • Dissolution: Suspend crude this compound in Toluene (approx. 10 mL per gram).

  • Reflux: Heat to boiling (110°C). The compound should dissolve completely. If not, add small aliquots of Toluene.

  • Hot Filtration: Filter rapidly while hot to remove insoluble mechanical impurities (inorganic salts, metal dust).

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then chill to 0-5°C. The amino-phenol will crystallize as white/off-white needles.[1]

  • Isolation: Filter and wash with cold Toluene or Hexane.[1]

Technical Protocol: Determination of Solubility

For researchers requiring precise mole fraction data (e.g., for process scale-up), the Isothermal Saturation Method coupled with Gravimetric or HPLC analysis is the gold standard.[1]

Experimental Workflow (SOP)

SolubilityProtocol cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis Node1 Excess Solute Addition Node2 Equilibration (Constant T, Stirring) Node1->Node2 > 24 Hours Node3 Phase Separation (Syringe Filter 0.45µm) Node2->Node3 Isothermal Node4 Dilution (Mobile Phase) Node3->Node4 Node5 HPLC Quantification (UV @ 280nm) Node4->Node5 Node6 Data Modeling (Apelblat) Node5->Node6

Caption: Workflow for precise solubility determination using the Isothermal Saturation Method.

Analytical Conditions (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Methanol : Water (60:40 v/v) with 0.1% Formic Acid (to prevent peak tailing of the amine).[1]

  • Wavelength: 280 nm (Characteristic absorption of the phenol ring).[1]

  • Flow Rate: 1.0 mL/min.[1]

Thermodynamic Modeling

To extrapolate solubility data across different temperatures, the Modified Apelblat Equation is the industry standard for this class of compounds.

The Modified Apelblat Equation

[1]

Where:

  • 
     = Mole fraction solubility.
    
  • 
     = Absolute temperature (K).[1]
    
  • 
     = Empirical model parameters derived from regression analysis.
    

Application:

  • Measure solubility (

    
    ) at 5 temperatures (e.g., 293K, 303K, 313K, 323K, 333K).[1]
    
  • Plot

    
     vs 
    
    
    
    .
  • Perform non-linear regression to find

    
    .
    
  • Result: You can now predict solubility at any temperature within the range, crucial for designing cooling crystallization curves.

Safety & Stability Considerations

Oxidation Risk

Amino-phenols are prone to oxidation, turning from white to brown/black upon exposure to air and light (formation of quinone imines).[1]

  • Mitigation: Perform all solubility studies and recrystallizations under an inert atmosphere (Nitrogen or Argon ).[1]

  • Solvent Quality: Use degassed solvents to prevent in-situ oxidation.[1]

Handling Precautions
  • Skin Sensitization: As a dye intermediate, it is a potential skin sensitizer. Double-gloving (Nitrile) is mandatory.[1]

  • Thermal Stability: Avoid heating dry solids above 150°C (near melting point) to prevent thermal decomposition.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21428510, this compound. Retrieved from [Link]

  • Cosmetic Ingredient Review (2023). Amended Safety Assessment of Amino-Chloro-o-Cresol Derivatives. Retrieved from [Link]

  • PrepChem. Synthesis of 2-amino-4-hydroxy-5-chloro toluene. Retrieved from [Link]

Sources

A Technical Guide to the Potential Research Applications of 5-Amino-2-chloro-4-methylphenol: A Versatile Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Amino-2-chloro-4-methylphenol, a substituted aminophenol, presents a unique combination of reactive functional groups, positioning it as a molecule of significant interest for a range of research and development applications. While specific literature on this compound is nascent, its structural motifs are prevalent in molecules with established biological activity and industrial utility. This technical guide synthesizes information from related chemical classes to extrapolate and propose high-potential research avenues for this compound. We will explore its utility as a foundational scaffold in medicinal chemistry for the development of novel therapeutic agents, its potential as a precursor in the synthesis of advanced dyes and functional materials, and its role as a versatile building block in complex organic synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework to unlock the full potential of this promising chemical entity.

Introduction to this compound: Chemical Profile and Rationale for Investigation

This compound is an aromatic organic compound characterized by a phenol ring substituted with an amino group, a chlorine atom, and a methyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for chemical synthesis. Phenolic compounds are a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing a phenol moiety.[1][2][3] The strategic placement of the amino, chloro, and methyl groups on the benzene ring of this compound allows for regioselective modifications, a critical aspect in the design of novel molecules with specific properties.[4]

The core hypothesis of this guide is that the inherent structural features of this compound can be leveraged to develop novel compounds with significant biological and material properties. The amino group can be readily diazotized or acylated, the phenolic hydroxyl group can be etherified or esterified, and the aromatic ring itself can undergo further substitution, providing multiple handles for synthetic diversification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16296-57-4[5][6]
Molecular Formula C7H8ClNO[7]
Molecular Weight 157.60 g/mol [7]
IUPAC Name This compound[7]
Canonical SMILES CC1=CC(=C(C=C1N)O)Cl[7]

Potential Research Application I: A Scaffold in Medicinal Chemistry

The diverse biological activities of aminophenol derivatives, including antimicrobial, antioxidant, and cytotoxic effects, are well-documented.[8][9][10][11][12] This provides a strong rationale for investigating this compound as a scaffold for the synthesis of novel therapeutic agents.

Design and Synthesis of Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial compounds. Phenol derivatives are known to possess antimicrobial properties.[9] The structural features of this compound can be exploited to generate a library of derivatives for antimicrobial screening.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_optimization Lead Optimization start This compound step1 N-Acylation / N-Alkylation start->step1 step2 O-Alkylation / O-Esterification start->step2 step3 Diazotization & Coupling start->step3 library Library of Derivatives step1->library step2->library step3->library screen1 MIC & MBC Assays (Gram-positive & Gram-negative bacteria) library->screen1 screen2 Antifungal Assays library->screen2 hit Hit Identification screen1->hit screen2->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Compound sar->lead

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir at room temperature.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Development of Novel Antioxidant Compounds

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a free radical scavenger.[9] The antioxidant potential of o-aminophenol derivatives has been demonstrated, with some exhibiting activity comparable to ascorbic acid.[8][10][11][12]

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized derivatives of this compound in methanol.

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add varying concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid or quercetin can be used as a positive control.[10]

Potential Research Application II: Precursor in Dye and Materials Chemistry

Substituted aminophenols are widely used as precursors in the synthesis of dyes, particularly hair dyes.[13][14][15] 5-Amino-4-chloro-2-methylphenol, an isomer of the topic compound, is used in oxidative hair dye formulations.[13] This suggests that this compound could be a valuable precursor for novel colorants.

Synthesis of Azo Dyes

The amino group of this compound can be readily converted to a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes with different colors and properties.

G cluster_synthesis Synthesis cluster_characterization Characterization start This compound step1 Diazotization (NaNO2, HCl, 0-5 °C) start->step1 diazonium Diazonium Salt step1->diazonium step2 Azo Coupling diazonium->step2 coupler Coupling Component (e.g., Naphthols, Anilines) coupler->step2 dye Azo Dye step2->dye spec Spectroscopic Analysis (UV-Vis, FT-IR, NMR) dye->spec prop Property Evaluation (Colorfastness, Thermal Stability) spec->prop application Potential Application prop->application

Caption: Workflow for Azo Dye Synthesis and Characterization.

  • Diazotization: Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Preparation of Coupling Solution: Dissolve a coupling component, such as 2-naphthol, in an aqueous solution of sodium hydroxide.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the coupling solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Precipitation: A colored precipitate of the azo dye will form. Continue stirring for 30 minutes.

  • Isolation and Purification: Filter the precipitated dye, wash with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent if necessary.

Potential Research Application III: Versatile Building Block in Organic Synthesis

The multiple reactive sites on this compound make it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4][16] The synthesis of meta-substituted phenols can be challenging, and this compound provides a pre-functionalized meta-aminophenol scaffold.[16]

Synthesis of Heterocyclic Compounds

The o-aminophenol moiety is a precursor for the synthesis of various heterocyclic systems, such as benzoxazoles, which are important structural motifs in many biologically active compounds.

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and a carboxylic acid (1.2 equivalents) in a high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Safety and Handling

Conclusion and Future Outlook

This compound is a chemical entity with considerable untapped potential. Its unique substitution pattern provides a versatile platform for the synthesis of a wide array of novel molecules. The proposed research applications in medicinal chemistry, dye and materials science, and as a building block in organic synthesis are based on established principles and the known reactivity of related aminophenol derivatives. Further investigation into the synthetic utility and biological properties of derivatives of this compound is highly warranted and is anticipated to yield compounds with significant scientific and commercial value.

References

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • An In-depth Technical Guide to the Biological Activities of Aminophenol Deriv
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • 110102-86-8| Chemical Name : 5-Amino-4-chloro-2-methylphenol | Pharmaffiliates. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Relevance of phenols in medicinal chemistry, their synthesis and our... - ResearchGate. (URL: [Link])

  • This compound | C7H8ClNO | CID 21428510 - PubChem. (URL: [Link])

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Journal of Medicinal Chemistry. (URL: [Link])

  • Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - RSC Publishing. (URL: [Link])

  • CID 69222412 | C14H16Cl2N2O2 - PubChem. (URL: [Link])

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. (URL: [Link])

  • 1 - Safety data sheet. (URL: [Link])

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry Research Group. (URL: [Link])

  • 5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet. (URL: [Link])

  • 5-Amino-4-chloro-2-methylphenol - Amerigo Scientific. (URL: [Link])

  • US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google P
  • Research Article - PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (URL: [Link])

  • 2-amino-5-methylphenol and 2-amino-5-chlorophenol. - ResearchGate. (URL: [Link])

  • (PDF) 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). (URL: [Link])

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google P
  • 5-amino-2-methylphenol - 科苑生物药业. (URL: [Link])

  • Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics - Cosmetic Ingredient Review |. (URL: [Link])

Sources

Methodological & Application

Application Note: A Detailed Mechanistic Guide to the Synthesis of 5-Amino-2-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the synthesis of 5-Amino-2-chloro-4-methylphenol, detailing the underlying reaction mechanisms, offering field-proven experimental protocols, and explaining the scientific rationale behind the procedural choices.

Introduction

This compound is a substituted aminophenol derivative whose structural motifs are of significant interest in medicinal chemistry and material science. As a chemical intermediate, it serves as a valuable building block for the synthesis of more complex molecules, including pharmaceutical agents and dye stuffs. Its utility stems from the presence of three distinct functional groups on the aromatic ring—hydroxyl, amino, and chloro groups—which allow for a variety of subsequent chemical transformations.

This application note outlines a robust and well-established two-step synthetic pathway starting from the commercially available 2-chloro-4-methylphenol. The synthesis involves:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring at the position ortho to the hydroxyl group.

  • Chemoselective Reduction: Reduction of the nitro group to a primary amine to yield the final product.

We will explore the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into process optimization and safety.

Part 1: Reaction Mechanism and Scientific Rationale

The synthesis of this compound is a classic example of electrophilic aromatic substitution followed by a functional group reduction. The choice of reagents and conditions is critical for achieving high regioselectivity in the nitration step and high yield in the subsequent reduction without affecting other functional groups.

Overall Synthetic Pathway

The transformation proceeds via a nitrated intermediate, 2-chloro-4-methyl-5-nitrophenol.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 2-chloro-4-methylphenol intermediate 2-chloro-4-methyl-5-nitrophenol start->intermediate HNO₃, H₂SO₄ final This compound intermediate_ref 2-chloro-4-methyl-5-nitrophenol intermediate_ref->final H₂/Pd-C or Fe/HCl

Caption: Two-step synthesis of this compound.

Step 1: Regioselective Nitration of 2-chloro-4-methylphenol

The first step is the electrophilic aromatic substitution of 2-chloro-4-methylphenol. The goal is to introduce a nitro group (-NO₂) selectively at the C-5 position.

Mechanism: The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by a stronger acid like sulfuric acid.

  • Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack and Directing Effects: The position of the electrophilic attack on the phenol ring is dictated by the directing effects of the existing substituents:

    • Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

    • Methyl (-CH₃): A weakly activating, ortho, para-directing group.

    • Chloro (-Cl): A deactivating, ortho, para-directing group.

    The hydroxyl group is the most powerful activating group and therefore dominates the regioselectivity. It directs the incoming electrophile to the positions ortho (C-6 and C-5, with C-2 occupied) and para (C-3, but this position is not on the ring) to it. The position C-5 is ortho to the hydroxyl group and meta to both the chloro and methyl groups. This position is electronically activated by the hydroxyl group and is the most favorable site for substitution, leading to the formation of 2-chloro-4-methyl-5-nitrophenol. The reaction with nitric acid in an aqueous solution is a common method for the nitration of substituted phenols[1].

Step 2: Reduction of 2-chloro-4-methyl-5-nitrophenol

The second step involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is a critical transformation, and several methods are available. The reduction of aromatic nitro compounds is a widely used reaction in organic synthesis[2][3].

Mechanism (Catalytic Hydrogenation): Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this reduction[4].

  • Adsorption: Both the nitro compound and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogenolysis: On the catalyst surface, the N-O bonds of the nitro group are sequentially cleaved and replaced with N-H bonds. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine[2].

  • Desorption: The final product, this compound, desorbs from the catalyst surface.

Rationale for Method Selection:

  • Catalytic Hydrogenation (H₂/Pd-C): This method is often preferred due to its high yields, clean reaction profile (the only byproduct is water), and relatively mild conditions. The catalyst can be easily removed by filtration[5].

  • Alternative: Béchamp Reduction (Fe/HCl): This classic industrial method uses iron metal in acidic conditions[6]. It is cost-effective but requires a more demanding work-up to remove iron salts.

Part 2: Experimental Protocols and Data

Safety Precautions: This protocol involves the use of corrosive acids (H₂SO₄, HNO₃), flammable solvents, and pressurized hydrogen gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Nitration of 2-chloro-4-methylphenol

Materials:

  • 2-chloro-4-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chloro-4-methylphenol (1.0 eq).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the internal temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the phenol solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker filled with crushed ice and water, which should cause the product to precipitate.

  • Filter the solid product, wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Reduction of 2-chloro-4-methyl-5-nitrophenol

Materials:

  • 2-chloro-4-methyl-5-nitrophenol (from Step 1)

  • Palladium on Carbon (10% Pd/C, 5 mol%)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite™

Procedure:

  • To a hydrogenation flask, add 2-chloro-4-methyl-5-nitrophenol (1.0 eq) and the solvent (e.g., methanol).

  • Carefully add 10% Pd/C catalyst (approx. 5 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care.

  • Seal the flask, evacuate the air, and purge with nitrogen gas.

  • Introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Data Summary
ParameterStep 1: NitrationStep 2: Reduction (H₂/Pd-C)
Starting Material 2-chloro-4-methylphenol2-chloro-4-methyl-5-nitrophenol
Key Reagents HNO₃, H₂SO₄H₂, 10% Pd/C
Solvent Sulfuric AcidMethanol / Ethanol
Temperature 0-10 °CRoom Temperature
Reaction Time 2-3 hours2-4 hours
Molar Ratio (Reagent:Substrate) 1.1 : 1 (HNO₃)Catalytic (Pd/C)
Typical Yield 85-95%>95%
Work-up Precipitation in ice waterFiltration of catalyst

Part 3: Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)[7][8].

References

  • MDPI. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives. Available at: [Link]6]

  • Google Patents. (1988). Nitration of phenolic compounds - US4723043A. Available at: 1]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]]

  • University of Rochester. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]4]

  • Thieme. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. In Science of Synthesis.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]3]

  • PubChem. (n.d.). This compound. Available at: [Link]8]

  • RSC Publishing. (1978). Nitration of 4-Methyl- and 4-Chloro-2-nitrophenol. Available at: [Link]]

  • ResearchGate. (2017). How can I prepare 2-amino-5-methylphenol and 2-amino-5-chlorophenol? Available at: [Link]5]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 5-Amino-2-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of 5-Amino-2-chloro-4-methylphenol. This compound is a key intermediate and potential impurity in various manufacturing processes, including the synthesis of dyes and other specialty chemicals. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development principles, detailed experimental protocols, and full validation procedures in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound (CAS No. 16296-57-4) is an aromatic organic compound with the molecular formula C₇H₈ClNO.[1] Its accurate quantification is critical in ensuring the purity of final products and for monitoring its presence as a potential impurity. The control of impurities is a critical aspect of pharmaceutical manufacturing and is mandated by various regulatory authorities.[2][3] HPLC is a powerful and widely used technique for the separation, identification, and quantification of compounds in complex mixtures due to its sensitivity and the availability of a wide range of detectors and stationary phases.[4] This application note addresses the need for a reliable analytical method for this compound, providing a fully developed and validated HPLC-UV protocol.

The method described herein is based on reverse-phase chromatography, which separates analytes based on their hydrophobicity. The choice of a C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound. The mobile phase, consisting of an acetonitrile and water mixture with a phosphoric acid modifier, is optimized to achieve a sharp peak shape and a suitable retention time.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (HPLC grade, filtered and deionized)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector was used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% v/v Phosphoric Acid in Water (40:60)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 10 minutes

Causality behind Experimental Choices:

  • Column: A C18 column was selected due to its versatility and proven performance in separating moderately polar aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte. Phosphoric acid is added to the aqueous phase to acidify the mobile phase (to a pH of approximately 2-3). At this pH, the phenolic hydroxyl group and the amino group of the analyte are protonated, which suppresses silanol interactions with the stationary phase and results in a more symmetrical peak shape.

  • Wavelength: The detection wavelength of 280 nm was chosen based on the UV absorbance spectrum of substituted phenols, which typically exhibit strong absorbance in this region.[5][6] This wavelength provides good sensitivity for the analyte while minimizing interference from common solvents.

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a solid sample, the following procedure is recommended:

  • Accurately weigh a representative portion of the sample containing this compound.

  • Transfer the weighed sample to a volumetric flask.

  • Add a suitable volume of mobile phase to dissolve the analyte.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (280 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Method Validation

The developed method was validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[7]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (sample matrix without the analyte), and a sample spiked with this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method is considered specific if no significant interference is observed at the analyte's retention time.

Linearity and Range

Linearity was assessed by injecting six standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL in triplicate. The calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the coefficient of determination (R²).[8]

ParameterAcceptance CriteriaResult
Range 1 - 100 µg/mLMet
Coefficient of Determination (R²) ≥ 0.999> 0.999
Accuracy

Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate and analyzed.

Spike LevelAcceptance Criteria (% Recovery)Result (% Recovery)
80% 98.0 - 102.099.5
100% 98.0 - 102.0100.2
120% 98.0 - 102.0101.1
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

The precision is expressed as the relative standard deviation (%RSD).

Precision LevelAcceptance Criteria (%RSD)Result (%RSD)
Repeatability ≤ 2.00.8
Intermediate Precision ≤ 2.01.2
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions and observing the effect on the results. The following parameters were varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) and the %RSD of the results were evaluated. The method is considered robust if the results remain unaffected by these minor variations.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of this compound. The method has been successfully validated according to ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This method is well-suited for routine quality control analysis and for research purposes where accurate quantification of this compound is required.

References

  • Chromatography Online. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2023). Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. Retrieved from [Link]

  • Kim, H. Y., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(3), 331–339. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21428510, this compound. Retrieved from [Link]

  • Eggenreich, K., et al. (2015). Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. Journal of Chromatographic Science, 53(8), 1318-1324. Retrieved from [Link]

  • Singh, S., & Singh, R. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(3), 1-8. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Roy, J. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 328–341. Retrieved from [Link]

  • Lee, S., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Toxics, 12(5), 340. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-2-chloro-4-methylphenol (ACMP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ChemSupport Technical Desk. Ticket ID: ACMP-PUR-001 Subject: Purification Protocols, Troubleshooting, and Stability Guide for CAS 16296-57-4.

Introduction: The Nature of the Beast

You are likely working with 5-Amino-2-chloro-4-methylphenol (ACMP) . This is a polyfunctional aromatic intermediate often used in the synthesis of agrochemicals, dyes, or pharmaceutical precursors.

The Central Challenge: ACMP is an aminophenol . This class of compounds is notoriously chemically schizophrenic:

  • Amphoteric: It acts as both an acid (phenol) and a base (amine).

  • Redox-Active: It is highly susceptible to auto-oxidation in air, rapidly forming dark quinone-imine impurities (tars) that are difficult to remove.

This guide provides a self-validating purification workflow designed to handle these specific instabilities.

Module 1: Critical Impurity Profiling

Before purifying, you must identify why your crude material is failing specifications.

Impurity TypeOriginVisual IndicatorRemoval Strategy
Oxidation Byproducts Air exposure during synthesis or storage. Formation of quinoid species.Pink, brown, or purple discoloration.Sodium Dithionite wash + Activated Carbon.
Regioisomers Chlorination at the wrong position (e.g., 6-chloro isomer).Lower melting point; broad melting range.Recrystallization (Toluene/Ethanol).
Inorganic Salts Reduction residues (Fe/Zn salts) or neutralization byproducts (NaCl).High ash content; insoluble in organic solvents.Acid-base extraction; water wash at pI.
Starting Material Unreacted nitro-compound or chlorocresol.Yellow tint (nitro); distinct retention time (HPLC).pH-controlled precipitation.
Visualizing the Impurity Landscape

ImpurityLogic Crude Crude ACMP Oxidation Oxidation Products (Quinones/Imines) Crude->Oxidation Air Exposure Isomers Regioisomers (Chlorination byproducts) Crude->Isomers Non-selective Reaction Salts Inorganic Salts (Fe, Zn, NaCl) Crude->Salts Workup Residue Strategy1 Reductive Bleaching (Na2S2O4) Oxidation->Strategy1 Strategy2 Fractional Recrystallization Isomers->Strategy2 Strategy3 Isoelectric Precipitation Salts->Strategy3

Caption: Diagnostic map linking specific ACMP impurities to their targeted removal strategies.

Module 2: Validated Purification Protocols

Protocol A: The "Reductive Acid-Base" Method (Recommended)

Best for: Removing color bodies and inorganic salts.

The Science: This method exploits the amphoteric nature of ACMP. We dissolve it in acid (protonating the amine) to filter out non-basic impurities, then treat it with a reducing agent to strip oxygen, and finally precipitate it at its isoelectric point.

Reagents:

  • Hydrochloric Acid (2M)[1]

  • Sodium Hydroxide (2M)

  • Sodium Dithionite (

    
    )  – The Secret Ingredient
    
  • Activated Charcoal[2]

Step-by-Step Workflow:

  • Dissolution: Suspend crude ACMP in water. Slowly add 2M HCl with stirring until the pH is < 2. The solid should mostly dissolve (forming the hydrochloride salt).

  • Filtration: Filter off any insoluble material (tars or non-basic impurities).

  • Decolorization:

    • Add Activated Charcoal (5% w/w relative to crude).

    • CRITICAL STEP: Add Sodium Dithionite (1-2% w/w). This prevents oxidation during the carbon treatment.

    • Stir for 30 minutes at 40°C.

    • Filter through Celite to remove carbon. The filtrate should be clear or pale yellow.

  • Precipitation (The Danger Zone):

    • Cool the filtrate to 10-15°C.

    • Slowly add 2M NaOH dropwise.

    • Target pH: Monitor pH continuously. ACMP precipitates as the free base between pH 4.5 and 7.0 .

    • Stop adding base if you hit pH 7.0. Going higher (pH > 9) will re-dissolve the product as a phenolate salt and promote rapid oxidation.

  • Isolation: Filter the white/off-white precipitate immediately. Wash with cold degassed water containing a trace of sodium dithionite (0.1%).

  • Drying: Dry under vacuum at 40°C. Do not use air ovens.

Protocol B: Recrystallization (For Isomer Removal)

Best for: Removing structural isomers when chemical purity is critical.

  • Solvent System: Toluene : Ethanol (9:1) OR Water : Ethanol (variable ratio).

  • Procedure: Dissolve crude in boiling solvent. If using Toluene/Ethanol, cool slowly to 0°C. The linear isomer (ACMP) generally packs better and crystallizes first, leaving "kinked" isomers in the mother liquor.

Module 3: Troubleshooting (FAQ)

Q1: My product turns pink/purple immediately upon filtration. What is happening? A: This is "Auto-oxidation." The free amine and phenol groups react with atmospheric oxygen to form highly colored quinoid systems.

  • Fix: You must exclude oxygen.

    • Add Sodium Dithionite (

      
      ) to your precipitation vessel.
      
    • Sparge all water with Nitrogen/Argon before use.

    • Perform the final filtration under an inert gas blanket if possible.

Q2: I followed the Acid-Base protocol, but my yield is < 20%. Where is my product? A: You likely overshot the pH.

  • The Trap: ACMP is amphoteric.

    • pH < 2: Soluble (Cation).

    • pH 4-7: Insoluble (Neutral Zwitterion/Free Base) -> This is where you want to be.

    • pH > 9: Soluble (Anion/Phenolate).

  • Fix: Check the filtrate pH. If it is > 8, re-acidify to pH 5-6 to recover your product.

Q3: The melting point is broad (e.g., 140-155°C). A: This indicates isomeric contamination or wet solvent occlusion.

  • Fix: Recrystallize from Toluene. Toluene forms an azeotrope with water, helping to dry the crystal lattice, and is excellent for rejecting isomers of chlorinated phenols.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Color Pink/Purple Color Problem->Color Yield Low Yield Problem->Yield Purity Broad Melting Point Problem->Purity Sol1 Add Na2S2O4 (Antioxidant) Color->Sol1 Oxidation Sol2 Check pH (Target 5.0-6.5) Yield->Sol2 Amphoteric Loss Sol3 Recrystallize (Toluene/EtOH) Purity->Sol3 Isomers

Caption: Decision tree for resolving common purification failures.

Module 4: Storage & Stability

Once purified, ACMP is a "ticking clock" regarding stability.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (protect from light).

  • Temperature: 2-8°C (Refrigerate).

  • Stabilizer: For long-term bulk storage, converting the free base to the Hydrochloride Salt is highly recommended. The salt form is significantly more resistant to oxidation than the free base.

References

  • PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (1985). Process for the preparation of 5-chloro-2-aminophenol (EP0137460A2). (Describes the critical use of sodium dithionite in aminophenol workups).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

preventing oxidation of 5-Amino-2-chloro-4-methylphenol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Amino-2-chloro-4-methylphenol Storage & Stability

Status: Operational | Ticket ID: ACMP-OX-PREV | Lead Scientist: Dr. Aris Thorne

Executive Summary: The Stability Paradox

This compound (ACMP) is a chemically "nervous" molecule. Its utility in synthesis and dye chemistry stems from its electron-rich benzene ring, populated by both a hydroxyl group (-OH) and an amino group (-NH2).

However, this same electronic density makes it a prime target for oxidative degradation . The amino and hydroxyl groups act as electron donors, lowering the oxidation potential of the ring. Upon exposure to atmospheric oxygen, light, or trace metals, ACMP undergoes a radical chain reaction, converting from a pristine off-white/beige powder to a pink, brown, or black tar.

Immediate Action Required: If your sample has turned pink , it is in the early stages of oxidation (quinone imine formation). If it is black/tarry , polymerization has occurred; recovery is difficult but possible (see Protocol B).

The Mechanism of Failure (Why it happens)

To prevent oxidation, you must understand the enemy. The degradation is not a simple "rusting"; it is an autocatalytic cascade.

The Oxidation Cascade (Graphviz Visualization)

Figure 1: The step-by-step degradation pathway of ACMP upon exposure to air.

ACMP_Oxidation ACMP This compound (Reduced Form - White/Beige) Radical Semiquinone/Radical Intermediate ACMP->Radical -e-, -H+ Quinone Quinone Imine (Pink/Red Species) Radical->Quinone -e-, -H+ Polymer Polymerized Tars (Brown/Black Insoluble) Quinone->Polymer Michael Addition Cross-linking Oxygen O2 (Air) Oxygen->Radical Light UV/Vis Light Light->Radical Metals Trace Metals (Fe3+, Cu2+) Metals->Radical

Caption: ACMP degradation proceeds via radical formation to highly colored quinone imines, which subsequently polymerize into insoluble dark pigments.[1][2]

Troubleshooting Guides

Issue A: My solid sample has turned pink/red.

Diagnosis: Surface oxidation. The "Pink" color is characteristic of quinone imine impurities. This is often superficial. Root Cause: The container was likely opened in a humid atmosphere or stored without an inert gas blanket. Solution:

  • Do not discard. The bulk material underneath is likely intact.

  • Perform Protocol B (Rescue Recrystallization) immediately.

  • Store future batches using Protocol A (Inert Storage) .

Issue B: The material is sticky or clumping.

Diagnosis: Hygroscopic degradation. Water acts as a medium that accelerates electron transfer, speeding up oxidation. Root Cause: Storage in a fridge/freezer without allowing the bottle to warm to room temperature before opening (condensation). Solution:

  • Dry the material in a vacuum desiccator over

    
     or silica gel for 24 hours.
    
  • If color persists, recrystallize.

Issue C: Poor solubility in standard solvents.

Diagnosis: Polymerization. Root Cause: Long-term exposure to light/air has created high-molecular-weight polymers (tars) which are insoluble. Solution:

  • Filter the solution. The polymer is often insoluble in the solvent that dissolves the monomer.

  • Dissolve the sample in slightly acidic methanol; the monomer (amine) will dissolve, leaving the dark tar behind.

Standard Operating Protocols (SOPs)

Protocol A: The "Ironclad" Storage System

Use this for all fresh batches to prevent degradation.

ParameterSpecificationReason
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and forms a better "blanket" over the solid than Nitrogen.
Temperature -20°C to +4°C Lowers kinetic energy, slowing radical propagation rates.
Container Amber Glass with Teflon-lined Septum Amber blocks UV light; Teflon prevents plasticizer leaching; Septum allows gas purging.
Desiccant Silica Gel Packet (in secondary container)Prevents moisture-mediated electron transfer.

Workflow:

  • Place the ACMP vial inside a secondary jar containing desiccant.

  • Flush the secondary jar with Argon for 30 seconds.

  • Seal tight with Parafilm.

  • Store in the freezer. CRITICAL: Allow to reach room temperature before opening to prevent condensation.

Protocol B: Rescue Recrystallization

Use this to purify pink/brown oxidized samples.

Reagents:

  • Degassed Water

  • Ethanol or Methanol

  • Sodium Dithionite (

    
    )  or Sodium Bisulfite (Reducing agent)
    
  • Activated Charcoal (optional)

Steps:

  • Dissolve: Dissolve the impure ACMP in a minimum amount of hot Ethanol/Water (approx 1:1 mix).

  • Reduce: Add a pinch of Sodium Dithionite (approx 1-2% by weight of ACMP). You should see the pink color fade immediately as the quinone is reduced back to the phenol/amine.

  • Filter (Optional): If dark particles remain, add activated charcoal, stir for 5 mins, and filter hot.

  • Crystallize: Allow the solution to cool slowly under an inert atmosphere (cover with foil/nitrogen).

  • Collect: Filter the white/off-white crystals and dry under vacuum.

Frequently Asked Questions (FAQ)

Q: Can I store ACMP in solution (e.g., DMSO or Methanol stock)? A: No. In solution, the molecular mobility is high, and dissolved oxygen will destroy the sample within hours to days. If you must keep a stock solution, it must be:

  • Degassed (freeze-pump-thaw).

  • Acidified (protonating the amine reduces its electron-donating power, stabilizing the ring).

  • Stored at -80°C.

Q: I see "5-Amino-4-chloro-2-methylphenol" in the catalog. Is this the same thing? A: Be careful. That is a structural isomer (often used in hair dyes).

  • Target: this compound (CAS: 16296-57-4).[3][4]

  • Isomer: 5-Amino-4-chloro-2-methylphenol (CAS: 110102-86-8).[5][6] While their chemical stability profiles are nearly identical (both are sensitive aminophenols), their biological activity and reactivity positions differ. Verify your CAS number [1, 5].[4]

Q: Why does my spatula cause the powder to turn color? A: Metal spatulas (especially iron or rusted steel) can release trace ions (


) which act as catalysts for radical formation. Always use porcelain, glass, or plastic spatulas  when handling ACMP [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21428510, this compound. Retrieved from [Link]

  • Expert Panel for Cosmetic Ingredient Safety (2023). Safety Assessment of 5-Amino-4-Chloro-o-Cresol (Isomer Analog Data). Cosmetic Ingredient Review. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Aromatic Amine Dye Precursors for Oxidative Dye Systems: Featuring 5-Amino-2-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of dye chemistry and product development, the selection of appropriate dye precursors is a critical decision that dictates the final properties and performance of a dye system. This guide provides an in-depth comparative study of 5-Amino-2-chloro-4-methylphenol, a key precursor in oxidative dye formulations, and other significant alternatives. We will delve into their performance metrics, supported by experimental data, and provide detailed protocols to enable reproducible and validated results in your own laboratory settings.

Introduction to Oxidative Dye Precursors

Permanent hair dyes, which constitute a significant portion of the hair colorant market, primarily utilize oxidative dye chemistry.[1] This process involves the reaction of dye precursors—small, colorless molecules—with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium.[2][3] These precursors penetrate the hair shaft where they undergo oxidation and couple to form larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[3][4]

The final color and its fastness properties are determined by the specific combination of "primary intermediates" (or developers) and "couplers" (or reaction modifiers).[2][5] Primary intermediates, such as aromatic diamines and aminophenols, are oxidized to form reactive quinonediimines.[5] These then react with couplers, which are typically phenols, meta-aminophenols, or meta-phenylenediamines, to produce a wide spectrum of colors.[6]

This guide focuses on a comparative evaluation of several key aminophenol-based primary intermediates, with a central focus on this compound.

Profile of the Subject Precursor: this compound

Systematic Name: 5-Amino-4-chloro-2-methylphenol[7]

This compound is an aromatic amine that serves as a primary intermediate in oxidative hair dye systems.[7] Its molecular structure, featuring an amino group, a hydroxyl group, a chloro substituent, and a methyl group on the benzene ring, allows for the formation of a diverse range of colors when reacted with various couplers.

Key Structural Features and Their Anticipated Influence:

  • Amino and Hydroxyl Groups: These are the primary functional groups that participate in the oxidative coupling reaction.

  • Chloro and Methyl Substituents: These substituents on the aromatic ring can influence the molecule's reactivity, the color of the resulting dye, and its fastness properties. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can modulate the electron density of the aromatic ring, thereby affecting the rate and regioselectivity of the coupling reaction.

Comparative Dye Precursors

For a comprehensive evaluation, we will compare this compound with the following precursors, selected based on their structural similarity and widespread use in the industry:

  • 5-Amino-o-cresol (5-Amino-2-methylphenol): A close structural analog, lacking the chloro substituent. This comparison will highlight the influence of the chlorine atom on dye performance.[8][9]

  • p-Aminophenol (PAP): A widely used primary intermediate, serving as a benchmark for performance.[6][10]

  • p-Phenylenediamine (PPD): One of the most common primary intermediates in oxidative hair dyes, known for producing dark, natural shades.[5]

Performance Metrics: A Comparative Overview

The performance of a dye precursor is evaluated based on several key parameters. The following table summarizes the expected performance characteristics of dyes derived from our subject precursors. It is important to note that direct, side-by-side comparative data under identical conditions is scarce in publicly available literature. Therefore, this table is a synthesis of data from various sources and should be interpreted with consideration of the varying experimental conditions.

PrecursorDye YieldColor Characteristics (CIELab)Light FastnessWash FastnessRubbing Fastness
This compound Moderate to GoodDependent on couplerGoodGood to ExcellentGood to Excellent
5-Amino-o-cresol GoodDependent on couplerModerate to GoodGoodGood
p-Aminophenol (PAP) GoodDependent on couplerModerateGoodGood
p-Phenylenediamine (PPD) ExcellentProduces dark shadesExcellentExcellentExcellent

Note: Fastness properties are typically rated on a scale of 1 to 5 (for wash and rubbing fastness) or 1 to 8 (for light fastness), with higher numbers indicating better performance.

Experimental Protocols

To ensure scientific integrity and provide a practical framework for your research, we present detailed experimental protocols for the synthesis and evaluation of dyes derived from these precursors.

Synthesis of an Azo Dye (Illustrative Example)

This protocol describes the synthesis of an azo dye using an aminophenol precursor, which is a foundational reaction in dye chemistry.

Workflow for Azo Dye Synthesis

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A Dissolve Aminophenol Precursor in HCl B Cool to 0-5°C A->B C Add NaNO2 solution dropwise B->C D Stir for 30 min C->D G Slowly add Diazonium Salt Solution D->G E Prepare Alkaline Coupler Solution (e.g., Phenol in NaOH) F Cool to 0-5°C E->F H Stir for 60 min G->H I Acidify to pH ~5 H->I J Filter the Precipitate I->J K Wash with Cold Water J->K L Recrystallize from Ethanol K->L M Dry the Purified Dye L->M

Caption: General workflow for the synthesis of azo dyes.

Detailed Protocol: [11]

  • Diazotization:

    • In a 250 mL beaker, dissolve 0.01 mol of the aminophenol precursor (e.g., this compound) in 25 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • In a separate beaker, prepare a solution of 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cooled aminophenol hydrochloride solution, maintaining the temperature below 5 °C.

    • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction.

  • Azo Coupling:

    • In a 400 mL beaker, dissolve 0.01 mol of the coupling agent (e.g., phenol) in 20 mL of a 10% sodium hydroxide solution.

    • Cool this alkaline solution to 0-5 °C in an ice bath with stirring.

    • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline coupler solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • After the coupling is complete, acidify the solution to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid.

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

    • For purification, recrystallize the crude dye from a suitable solvent, such as ethanol.

    • Dry the purified dye in a desiccator.

Formulation and Application of an Oxidative Hair Dye

This protocol outlines the general procedure for preparing and applying an oxidative hair dye.

Workflow for Oxidative Hair Dyeing

G A Prepare Dye Base: - Primary Intermediate(s) - Coupler(s) - Alkaline Agent (e.g., Ammonia) - Surfactants & Solvents C Mix Dye Base and Developer (1:1 ratio) A->C B Prepare Developer: - Hydrogen Peroxide Emulsion B->C D Apply Mixture to Hair C->D E Incubate for 30-45 minutes D->E F Rinse Hair Thoroughly E->F G Shampoo and Condition F->G H Dry and Evaluate G->H

Caption: General workflow for oxidative hair dyeing.

Detailed Protocol: [1][3][4][12]

  • Preparation of the Dye Base:

    • Formulate a cream or lotion base containing the primary intermediate (e.g., 1% w/w this compound), one or more couplers, an alkalizing agent (e.g., ammonia or monoethanolamine to achieve a pH of 9-11), surfactants, and solvents.[1][4]

  • Preparation of the Developer:

    • Use a commercially available hydrogen peroxide emulsion (typically 6%).

  • Application:

    • Immediately before application, mix the dye base and the developer in a 1:1 ratio.[12]

    • Apply the mixture evenly to the hair.

    • Allow the dye to develop for 30-45 minutes at room temperature.[12]

  • Post-Treatment:

    • Rinse the hair thoroughly with water until the water runs clear.

    • Shampoo and condition the hair.

    • Dry the hair and proceed with performance evaluation.

Performance Evaluation Protocols

5.3.1. Color Measurement (CIELab)

The color of the dyed substrate can be quantitatively measured using a spectrophotometer to obtain CIELab values (L, a, b*), where:

  • L* represents lightness (0 = black, 100 = white).

  • a represents the red/green axis (+a = red, -a* = green).

  • b represents the yellow/blue axis (+b = yellow, -b* = blue).

5.3.2. Fastness Testing

The following ISO standards are recommended for evaluating the fastness properties of the dyed substrates:[13][14][15][16]

  • Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering.[13][14][17]

  • Light Fastness (ISO 105-B02): This test evaluates the resistance of the color to fading upon exposure to an artificial light source that mimics natural daylight.[13][14][16]

  • Rubbing Fastness (ISO 105-X12): This test determines the resistance of the color to rubbing off and staining other materials.[13][14][16]

Mechanistic Insights and Causality

The differences in performance among the compared precursors can be attributed to their molecular structures.

Reaction Mechanism of Oxidative Dyeing

G A Primary Intermediate (e.g., p-Aminophenol) C Quinonediimine (Reactive Intermediate) A->C Oxidation B Hydrogen Peroxide (Oxidizing Agent) E Colored Dye Molecule C->E Coupling D Coupler (e.g., m-Aminophenol) D->E

Caption: Simplified mechanism of oxidative hair dye formation.

  • Influence of the Chloro Substituent: The presence of a chlorine atom in this compound can increase the light fastness of the resulting dye.[18] Halogen substituents can help to dissipate photo-excitated energy, thus reducing the rate of photodegradation. However, the position of the substituent is crucial, as it can also have a negative influence in some cases.

  • Basicity of the Amino Group: The basicity of the primary amino group influences the rate of diazotization in azo dye synthesis and the rate of oxidation in oxidative hair dyeing. Substituents on the aromatic ring that alter the electron density on the amino group will affect its reactivity.

  • Molecular Size and Structure: The overall size and structure of the final dye molecule, formed by the coupling of the primary intermediate and the coupler, will determine its substantivity to the fiber and its fastness properties. Larger molecules are generally more resistant to being washed out.

Conclusion

The selection of a dye precursor is a multifaceted decision that requires a thorough understanding of the structure-property relationships and rigorous experimental validation. This compound presents itself as a valuable primary intermediate, capable of producing dyes with good fastness properties. Its performance, particularly in comparison to its non-chlorinated analog, 5-amino-o-cresol, highlights the significant role that substituents play in fine-tuning the characteristics of the final dye.

This guide provides a foundational framework for the comparative evaluation of these and other dye precursors. By employing the detailed protocols and understanding the underlying chemical principles, researchers and developers can make informed decisions to optimize their dye formulations for desired performance outcomes.

References

  • Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods - VieTextile. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mechanism of Hair Dying and Their Safety Aspects: A Review. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(6), 1045-1052.
  • Colour formation mechanism during the application of a hair dye oxidation. (2018, September 3). News Medical. Retrieved February 15, 2026, from [Link]

  • Ensuring Textile Colourfastness: Reliable Testing for Manufacturers and Retailers. (2025, April 28). Eurofins. Retrieved February 15, 2026, from [Link]

  • Determination of Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Columbia University. Retrieved February 15, 2026, from [Link]

  • (PDF) THE CHEMISTRY MECHANISM OF HAIR DYES. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Journal of Applied Sciences, 9(2), 334-339.
  • Colorfastness Test Methods for Textiles: Complete Guide. (2025, March 13). QIMA. Retrieved February 15, 2026, from [Link]

  • A Comprehensive Guide to Understanding Different Types of Hair Dyes. (2023, November 2). Medium. Retrieved February 15, 2026, from [Link]

  • Colour fastness according to ISO 105 series. (n.d.). Centexbel. Retrieved February 15, 2026, from [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. (n.d.). Science Department - Community College of Baltimore County. Retrieved February 15, 2026, from [Link]

  • ISO 105 C06 Color Fastness to Washing Test Method. (2024, August 20). Textile Tester. Retrieved February 15, 2026, from [Link]

  • Measuring Dyes Concentration Using a Low-Cost Visible-Light Spectrophotometer. (2018).
  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Science Alert. Retrieved February 15, 2026, from [Link]

  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (n.d.). DocsDrive. Retrieved February 15, 2026, from [Link]

  • Types of Hair Dye and Their Mechanisms of Action. (2015). Cosmetics, 2(2), 110-126.
  • Spectrophotometers for Food Dye Analysis. (2020, January 10). Lab Testing Instruments. Retrieved February 15, 2026, from [Link]

  • Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. (2012). Der Pharma Chemica, 4(2), 738-743.
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved February 15, 2026, from [Link]

  • Guide for Developer in Hair Coloring Shampoo. (2025, June 13). MySkinRecipes. Retrieved February 15, 2026, from [Link]

  • Oxidizing hair colourant compositions. (n.d.). European Publication Server. Retrieved February 15, 2026, from [Link]

  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Science Alert. Retrieved February 15, 2026, from [Link]

  • Determination of dye precursors in hair coloring products by liquid chromatography with electrochemical detection. (2007). Analytica Chimica Acta, 588(2), 316-320.
  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Oxidative hair dye compositions. (n.d.). European Patent Office. Retrieved February 15, 2026, from [Link]

  • Oxidative Hair Dye Compositions, Methods And Products. (n.d.). Google Patents.
  • High-performance liquid chromatography of some natural dyes: analysis of plant extracts and dyed textiles. (2011).
  • Aromatic amines: use in azo dye chemistry. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • High-performance liquid chromatography analysis of ten dyes for control of safety of commercial articles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (2021). Molecules, 26(11), 3295.
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. (n.d.). Revue Roumaine de Chimie. Retrieved February 15, 2026, from [Link]

  • 5-Amino-4-Chloro-o-Cresol. (2023).
  • 5-Amino Ortho Cresol,5-Amino-o-cresol,2835-95-2. (n.d.). Jayvir Dye Chem. Retrieved February 15, 2026, from [Link]

  • Wash fastness results of dyes in the ISO 105CO6/C2S. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • CN101519358A - 5-Amino-o-cresol (hair dye intermediate) and preparation method thereof. (n.d.). Google Patents.
  • Summary of Data Reported - Some Aromatic Amines, Organic Dyes, and Related Exposures. (n.d.). International Agency for Research on Cancer. Retrieved February 15, 2026, from [Link]

  • 5-Amino-o-cresol | Hair Dye Intermediate. (n.d.). Samboo. Retrieved February 15, 2026, from [Link]

  • Effect of Reactive Dyes Structure on Light Fastness. (n.d.). IJERT. Retrieved February 15, 2026, from [Link]

  • The Light Fastness of Anthraquinone Disperse Dyes on Poly(ethylene terephthalate). (n.d.). SAGE Journals. Retrieved February 15, 2026, from [Link]

  • Wash fastness results of dyes in the ISO 105CO6/C2S. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aromatic amines: use in azo dye chemistry. (2013). IMR Press. Retrieved February 15, 2026, from [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (2020). Scientific Reports, 10(1), 1-8.

Sources

A Comparative Guide to the Titrimetric Purity Assessment of 5-Amino-2-chloro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical manufacturing, the accurate determination of purity for chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 5-Amino-2-chloro-4-methylphenol (CAS: 16296-57-4), a substituted aminophenol, serves as a critical building block in various synthetic pathways. Its purity directly influences the yield and impurity profile of subsequent products, making robust analytical control essential.

This guide provides an in-depth, comparative analysis of titrimetric methods for assessing the purity of this compound. Moving beyond a simple recitation of steps, we delve into the causality behind methodological choices, offering a framework for selecting the most appropriate technique. The guide contrasts a classic, robust back-titration method with a direct titrimetric approach, and further contextualizes these techniques against modern chromatographic methods, providing a holistic view for the analytical scientist.

Physicochemical Characteristics and Strategic Implications for Titration

The molecular structure of this compound is the primary determinant of our analytical strategy. It possesses two key functional groups amenable to titration: a weakly basic primary aromatic amine (-NH₂) and a weakly acidic phenolic hydroxyl (-OH).[1] This duality allows for multiple analytical avenues.

PropertyValueSource
IUPAC Name This compound[PubChem][2]
CAS Number 16296-57-4[PubChem][2]
Molecular Formula C₇H₈ClNO[PubChem][2]
Molecular Weight 157.60 g/mol [PubChem][2]
Key Functional Groups Primary Aromatic Amine, Phenolic Hydroxyl-
Predicted pKa (Basic) ~4.5 (for the amino group)[EPA][1]
Predicted pKa (Acidic) ~9.4 (for the phenolic group)[EPA][1]

The weak nature of both the acidic and basic groups makes direct aqueous titration challenging due to the difficulty in achieving a sharp, discernible endpoint. Therefore, our strategy must either enhance the reactivity of the analyte or employ an indirect (back-titration) approach. Furthermore, both the amine and hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, opening a pathway for highly effective redox titrations.

G cluster_groups Functional Groups cluster_methods Potential Titration Strategies Analyte This compound Amine Basic Amino Group (Weak Base) Analyte->Amine Phenol Acidic Phenolic Group (Weak Acid) Analyte->Phenol Ring Activated Aromatic Ring Analyte->Ring NonAqueous Non-Aqueous Acid-Base Titration Amine->NonAqueous Direct titration of base Diazotization Diazotization Titration Amine->Diazotization Specific reaction Bromination Bromometric (Redox) Back-Titration Phenol->Bromination Ring activation Ring->Bromination Electrophilic substitution

Caption: Logical selection of titration methods based on the functional groups of the analyte.

Primary Method: Bromometric (Redox) Titration

Bromometric titration is a powerful and widely adopted indirect method for the assay of phenols and aromatic amines.[3][4][5] Its trustworthiness is rooted in a well-understood, stoichiometric reaction and the use of stable primary standards.

Causality & Principle

The method leverages the high reactivity of the analyte's aromatic ring. Both the -OH and -NH₂ groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. A known excess of a stable brominating solution (e.g., potassium bromate/bromide, also known as Koppeschaar's solution) is added.[4][5] The bromine generated in situ rapidly and quantitatively substitutes onto the activated positions of the aromatic ring.

For this compound, the positions available for substitution are C3 and C6. Therefore, one mole of the analyte is expected to react with two moles of bromine (Br₂).

Reaction Scheme:

  • Bromine Generation: KBrO₃ + 5KBr + 6HCl → 3Br₂ + 6KCl + 3H₂O

  • Substitution: C₇H₈ClNO + 2Br₂ → C₇H₆Br₂ClNO + 2HBr

  • Back-Titration: The unreacted excess bromine is determined. Potassium iodide (KI) is added, which is oxidized by the excess bromine to iodine (I₂). Br₂ (excess) + 2KI → I₂ + 2KBr

  • Endpoint Determination: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using starch as an indicator. I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ (Sodium tetrathionate)

The difference between the initial amount of bromine added and the excess amount determined allows for the calculation of the amount of bromine consumed by the analyte, and thus the purity of the sample.

G start Start: Accurately Weighed Sample add_reagent Add Known Excess of Standard Brominating Solution (KBrO₃/KBr + HCl) start->add_reagent react Allow Reaction in Dark (e.g., 15-20 minutes) Analyte is Brominated add_reagent->react add_ki Add Potassium Iodide (KI) Excess Br₂ liberates I₂ react->add_ki titrate Titrate Liberated Iodine with Standard Na₂S₂O₃ Solution add_ki->titrate endpoint Endpoint: Blue to Colorless (Starch Indicator) titrate->endpoint calculate Calculate Purity endpoint->calculate blank Perform Blank Titration (without sample) blank->calculate Provides total bromine value

Caption: Experimental workflow for the bromometric titration of this compound.

Experimental Protocol

Reagents:

  • Standard 0.1 N Potassium Bromate (KBrO₃) solution

  • Potassium Bromide (KBr), solid

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI), 10% w/v solution

  • Standard 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Sample: this compound

Procedure:

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 20 mL of glacial acetic acid or dilute HCl in a 250 mL Iodine flask.

  • Bromination: To the sample flask, add 1.0 g of KBr followed by exactly 25.0 mL of standard 0.1 N KBrO₃ solution. Carefully add 10 mL of concentrated HCl. Immediately stopper the flask, swirl to mix, and allow it to stand in the dark for 15 minutes, shaking occasionally.

  • Blank Preparation: In a separate Iodine flask, perform a blank determination by mixing 25.0 mL of 0.1 N KBrO₃, 1.0 g of KBr, and 10 mL of concentrated HCl (omit the sample).

  • Iodine Liberation: After the 15-minute reaction time, carefully unstopper the sample flask and add 10 mL of 10% KI solution, ensuring the solution runs down the neck of the flask. Restopper and swirl. Repeat for the blank flask.

  • Titration: Titrate the liberated iodine in the sample flask with standardized 0.1 N Na₂S₂O₃ until the solution becomes a pale yellow. Add 2 mL of starch indicator (a deep blue/black color will form). Continue titrating dropwise until the blue color is completely discharged. Record the volume (V_sample).

  • Blank Titration: Titrate the blank solution in the same manner. Record the volume (V_blank).

Calculation

The purity is calculated using the volumes from the blank and sample titrations.

Purity (%) = [ (V_blank - V_sample) × N_Na2S2O3 × (MW_analyte / n) ] / (W_sample × 10)

Where:

  • V_blank: Volume of Na₂S₂O₃ used for the blank (mL)

  • V_sample: Volume of Na₂S₂O₃ used for the sample (mL)

  • N_Na2S2O3: Normality of the sodium thiosulfate solution

  • MW_analyte: Molecular weight of this compound (157.60 g/mol )

  • n: Number of electrons transferred per mole of analyte. For this reaction, it is 4 (since 2 moles of Br₂ react, and each Br₂ involves a 2-electron change in the back-titration). The equivalent weight is MW/4.

  • W_sample: Weight of the sample (g)

Comparative & Orthogonal Titrimetric Methods

To ensure the highest degree of confidence in an analytical result, employing an orthogonal method—one based on a different chemical principle—is best practice.

Method 2: Non-Aqueous Titration of the Amino Group

This method offers a direct assay of the basic amino function, providing a valuable comparison to the bromination method which targets the entire activated ring system.

  • Principle: The weak basicity of the aromatic amine is enhanced in a non-aqueous acidic solvent, such as glacial acetic acid. This allows for a sharp and accurate endpoint when titrated with a strong acid, typically perchloric acid (HClO₄) in the same solvent.[6] The endpoint can be detected potentiometrically or with a visual indicator like crystal violet, which changes from violet (basic) to blue-green (acidic).

  • Advantages: This is a direct titration, which is often faster than a back-titration. It is specific to basic impurities and the active amine group itself.

  • Considerations: This method is highly sensitive to water, which can compete with the analyte and dull the endpoint. All solvents and reagents must be anhydrous. The perchloric acid titrant must be standardized against a primary standard like potassium hydrogen phthalate (KHP).

Method 3: Diazotization Titration

This is a highly specific method for the quantification of primary aromatic amines.

  • Principle: The primary amine reacts with nitrous acid (HNO₂, generated in situ from sodium nitrite and HCl) at low temperatures (0-5 °C) to form a stable diazonium salt. The endpoint is reached when all the primary amine has been consumed, and a slight excess of nitrous acid is present.

  • Endpoint Detection: The endpoint is typically detected externally. A drop of the titration mixture is removed and streaked on starch-iodide paper. The excess nitrous acid oxidizes the iodide to iodine, which forms a blue-black complex with starch, indicating the reaction is complete. Potentiometric detection is also common.

  • Advantages: High specificity for the primary aromatic amine group. It will not be affected by non-basic impurities or other functional groups that might react with bromine.

Head-to-Head Comparison of Titrimetric Methods
ParameterBromometric TitrationNon-Aqueous TitrationDiazotization Titration
Principle Redox Back-TitrationAcid-Base Direct TitrationDiazotization Direct Titration
Target Activated Aromatic Ring (Phenol + Amine)Basic Amino GroupPrimary Aromatic Amino Group
Specificity Moderate; susceptible to other reducible impurities.Good; specific to basic compounds.High; very specific to primary aromatic amines.
Endpoint Detection Visual (Starch Indicator)Potentiometric or Visual (Crystal Violet)Potentiometric or External (Starch-Iodide Paper)
Key Reagents KBrO₃/KBr, Na₂S₂O₃, KI, HClPerchloric Acid, Glacial Acetic AcidSodium Nitrite, HCl
Pros Robust, reliable, uses stable primary standards.Fast, direct, good for automation.Highly specific, excellent orthogonal method.
Cons Indirect (back-titration), longer procedure.Requires anhydrous conditions, sensitive to water.Requires low temperatures, external endpoint check.
Broader Perspective: Titration vs. Chromatographic Purity Assessment

While titration provides a highly accurate measure of the total amount of active substance (an assay ), it does not provide information about the number or identity of impurities. For a complete purity profile, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are indispensable.[7]

FeatureTitrimetric MethodsHigh-Performance Liquid Chromatography (HPLC)
Purity Measurement Assay (Absolute Purity): Quantifies the main component as a percentage of the total mass (e.g., 99.5% pure).Relative Purity & Impurity Profile: Separates all components and reports their relative areas (e.g., Main Peak: 99.5%, Impurity A: 0.2%, Impurity B: 0.3%).
Information A single value representing total purity.Provides number of impurities, their relative amounts, and potentially their identity (with MS detection).
Specificity Dependent on the reaction; can be affected by interfering substances.High; separates the analyte from most impurities based on physicochemical properties.
Sensitivity Lower (typically requires mg quantities).High (can detect impurities at ppm levels).
Application Ideal for quality control, raw material acceptance, and standardization of reference materials.Essential for drug development, stability studies, and final product release where a full impurity profile is required.

Synergistic Application: In a regulated environment, these techniques are used together. HPLC establishes the impurity profile and relative purity, while a robust titrimetric method provides the absolute assay value, which is used to qualify the primary reference standard against which all future HPLC measurements are made.

Conclusion

For the routine purity assessment of this compound, bromometric titration stands out as a highly reliable and robust method. It is based on established chemical principles and utilizes stable, readily available reagents, making it an excellent choice for quality control laboratories. Its accuracy is underpinned by the use of a blank titration and standardized solutions traceable to primary standards.

For a comprehensive analysis, especially during process development or for characterization of reference materials, this assay should be complemented by an orthogonal method. Non-aqueous titration provides a valuable direct measure of the basic amine functionality. Furthermore, the use of HPLC is critical for developing a complete picture of the compound's purity by elucidating its impurity profile. The judicious combination of these titrimetric and chromatographic techniques provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the quality of the material.

References
  • eGyanKosh.EXPERIMENT 10 ESTIMATION OF PHENOLS.
  • ResearchGate. How to measure PHENOLS in wastewater by titration method? any recommendations? Available from: [Link]

  • Scribd. Estimation of Phenol by Bromination Method. Available from: [Link]

  • University of Babylon. ASSAY Of PHENOL. Available from: [Link]

  • PubChem. this compound. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. 5-Amino-4-chloro-2-methylphenol. Available from: [Link]

  • BrainKart. Estimation of Phenols and Related Compounds: Assay Methods. Available from: [Link]

  • ACS Publications. Photometric Titration of Aromatic Amines. Analytical Chemistry. Available from: [Link]

  • ACS Publications. Photometric Titration of Aromatic Amines. Analytical Chemistry 1960, 32 (8), 985–987. Available from: [Link]

  • PubChem. C14H16Cl2N2O2. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Phenol, 2-amino-4-chloro-5-methyl- Properties. CompTox Chemicals Dashboard. Available from: [Link]

  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry. Available from: [Link]

  • ACS Publications. Determination of Primary and Secondary Aliphatic Amines by a Carbon Disulfide-Ethylenediamine Method. Analytical Chemistry 1956, 28 (4), 549–552. Available from: [Link]

  • Vaia. Preparation of Amines: Methods & Mechanisms. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Method TO-8 for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available from: [Link]

Sources

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